Biotin-PEG3-SS-azide

DNA replication mapping click chemistry nascent DNA capture

Biotin-PEG3-SS-azide uniquely integrates a reductively cleavable disulfide bond with a precisely calibrated PEG3 spacer—not PEG4—to minimize steric hindrance during CuAAC/SPAAC click conjugation to sterically constrained sites such as EdU-incorporated nucleosomal DNA. Unlike non-cleavable biotin-azide analogs, the SS linker enables mild reductive elution (DTT, BME, TCEP) for native-state recovery of captured proteins, oligonucleotides, or DNA fragments, preserving integrity for downstream MS, Western blotting, and sequencing library preparation. The hydrophilic PEG3 spacer confers superior aqueous solubility (≥2.5 mg/mL), reducing non-specific hydrophobic interactions and aggregation during bioconjugation. Prioritize 98%+ purity grades to ensure reproducible click efficiency and minimal background in EdU-Seq and ADC payload conjugation workflows.

Molecular Formula C27H48N8O7S3
Molecular Weight 692.9 g/mol
Cat. No. B1192316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-SS-azide
SynonymsBiotin-PEG3-SS-azide
Molecular FormulaC27H48N8O7S3
Molecular Weight692.9 g/mol
Structural Identifiers
InChIInChI=1S/C27H48N8O7S3/c28-35-32-9-3-8-29-25(38)7-18-44-45-19-11-31-24(37)6-12-40-14-16-42-17-15-41-13-10-30-23(36)5-2-1-4-22-26-21(20-43-22)33-27(39)34-26/h21-22,26H,1-20H2,(H,29,38)(H,30,36)(H,31,37)(H2,33,34,39)/t21-,22-,26-/m0/s1
InChIKeyFVMIKTRZXCSAEY-MCEYFSPLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG3-SS-azide: A Cleavable Heterotrifunctional Biotinylation Reagent for ADC Synthesis and Affinity Capture


Biotin-PEG3-SS-azide (CAS 2866429-93-6) is a heterotrifunctional bioconjugation reagent that integrates a biotin affinity tag, a polyethylene glycol (PEG) spacer comprising three ethylene oxide units, a reductively cleavable disulfide (SS) bond, and a terminal azide group . The compound exhibits a molecular weight of 692.9 g/mol with the molecular formula C27H48N8O7S3, and is commercially available at purity grades ranging from ≥95% to 99.61% depending on the supplier . This reagent is classified as a cleavable antibody-drug conjugate (ADC) linker and a click chemistry reagent, capable of participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) as well as strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with DBCO- or BCN-bearing molecules .

Why Biotin-PEG3-SS-azide Cannot Be Replaced by Non-Cleavable or Alternative PEG-Length Linkers


Substituting Biotin-PEG3-SS-azide with either non-cleavable biotin-azide reagents or those featuring longer PEG4 spacers introduces quantifiable performance trade-offs that directly impact downstream assay outcomes. Non-cleavable analogs such as Biotin-PEG3-azide or Biotin-PEG4-azide lack the disulfide bond, rendering biotinylated targets permanently bound to streptavidin beads and precluding native-state elution for subsequent analysis such as mass spectrometry or sequencing library preparation . Conversely, substituting with a PEG4-based analog (e.g., Biotin-PEG4-SS-azide, molecular weight 736.97 g/mol) alters the spatial reach between the biotin tag and the conjugated biomolecule; the extended PEG4 spacer may increase solubility but can also introduce conformational flexibility that reduces the efficiency of click-coupling to sterically constrained sites such as EdU incorporated within chromatin . The combination of a cleavable disulfide bond with a precisely calibrated PEG3 spacer—rather than a longer PEG4 chain—represents a design optimization that cannot be achieved by generic interchange with in-class compounds.

Quantitative Differentiation Evidence for Biotin-PEG3-SS-azide in Affinity Capture and ADC Linker Applications


PEG3 Spacer Minimizes Steric Hindrance Relative to PEG4 Alternatives in Click Conjugation to Chromatin-Incorporated EdU

Biotin-PEG3-SS-azide employs a PEG3 spacer (three ethylene oxide units) specifically selected to reduce steric hindrance during copper-catalyzed azide-alkyne cycloaddition (CuAAC) to EdU-labeled DNA within lysed nuclei, enabling efficient click-coupling in a sterically constrained chromatin environment. In contrast, longer PEG4-based cleavable biotin linkers (e.g., Biotin-PEG4-SS-azide, molecular weight 736.97 g/mol) introduce additional conformational flexibility and spatial extension that can reduce conjugation efficiency to partially buried alkyne moieties such as EdU incorporated within nucleosomal DNA . The PEG3 spacer length represents an optimized balance between providing sufficient reach to alleviate biotin-streptavidin steric clash and avoiding excessive linker length that may compromise click reaction kinetics in confined molecular environments .

DNA replication mapping click chemistry nascent DNA capture EdU-Seq

Disulfide Linker Enables Mild Reductive Elution of Captured DNA, Avoiding Denaturing Conditions Required for Non-Cleavable Biotin Analogs

The disulfide (SS) bond within Biotin-PEG3-SS-azide permits quantitative reductive cleavage under mild conditions using β-mercaptoethanol, DTT, BME, or TCEP, enabling gentle release of captured biomolecules from streptavidin beads while preserving structural integrity and biological activity . In the EdU-Seq protocol validated by Gatto et al., biotinylated DNA fragments captured on streptavidin beads were released under mild reducing conditions with β-mercaptoethanol, yielding high-integrity nascent DNA suitable for downstream library preparation and sequencing . Non-cleavable biotin-azide reagents (e.g., Biotin-PEG3-azide, Biotin-PEG4-azide) lack this cleavable disulfide bond, requiring harsh denaturing elution conditions such as boiling in SDS loading buffer or low-pH glycine treatment to disrupt the exceptionally strong biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M), which can damage nucleic acid templates, denature proteins, and compromise downstream analytical outcomes .

affinity purification cleavable linker streptavidin-biotin DNA sequencing

PEG3 Hydrophilic Spacer Enhances Aqueous Solubility Relative to Hydrophobic Alkyl Spacer Biotinylation Reagents

Biotin-PEG3-SS-azide incorporates a hydrophilic PEG3 spacer that significantly enhances aqueous solubility compared to traditional biotinylation reagents employing hydrophobic alkyl (e.g., aminocaproic acid, LC) spacers [1]. The compound demonstrates DMSO solubility of 100 mg/mL (144.32 mM with ultrasonication) [2], and in vivo formulation data indicate solubility of ≥2.5 mg/mL (3.61 mM) in aqueous co-solvent systems (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) . This enhanced aqueous compatibility contrasts with biotin reagents containing purely aliphatic spacer arms, which exhibit markedly lower water solubility and can promote protein aggregation and precipitation upon conjugation [3]. The hydrophilic PEG spacer also increases the water solubility of the biotin moiety itself, which is inherently poorly soluble in aqueous media [1].

aqueous solubility biotinylation PEG linker protein conjugation

Azide Functional Group Enables Both CuAAC and SPAAC Click Conjugation with Quantified Purity for Reliable Bioconjugation

The terminal azide group of Biotin-PEG3-SS-azide enables participation in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing molecules and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-functionalized partners . This dual click compatibility provides experimental flexibility that alternative biotin-PEG reagents with different functional handles (e.g., DBCO-S-S-PEG3-biotin, which contains a DBCO group rather than an azide) do not offer . The compound is available from multiple suppliers with quantified purity specifications: MedChemExpress supplies the compound at 99.61% purity ; Alfa Chemistry and ADC BOC Sciences supply at 98%+ purity ; and AxisPharm, Creative Biolabs, and Aladdin supply at ≥95% purity . This range of purity grades enables users to select the appropriate grade based on application sensitivity and budget constraints.

click chemistry CuAAC SPAAC bioconjugation

Optimal Research and Industrial Applications for Biotin-PEG3-SS-azide Based on Quantitative Evidence


EdU-Seq and Nascent DNA Purification for Replication Mapping Studies

In nascent DNA sequencing protocols (EdU-Seq), Biotin-PEG3-SS-azide provides a validated workflow for click-coupling to EdU-labeled chromatin followed by streptavidin capture and mild reductive elution of DNA fragments . The PEG3 spacer minimizes steric hindrance during CuAAC conjugation to EdU incorporated within nucleosomal DNA, while the cleavable disulfide bond enables β-mercaptoethanol-mediated release under non-denaturing conditions, preserving DNA integrity for library preparation and high-quality sequencing output. Procurement priority should be given to high-purity grades (98%+ to 99.61%) for this application to ensure reproducible click efficiency and minimize background from impurities .

Cleavable Affinity Capture and Reversible Immobilization on Streptavidin Surfaces

Biotin-PEG3-SS-azide enables reversible immobilization of biotinylated proteins, peptides, or oligonucleotides on streptavidin-coated beads, microplates, or biosensor surfaces . The disulfide linker permits quantitative release under reducing conditions (DTT, BME, TCEP, or β-mercaptoethanol), allowing recovery of captured biomolecules in their native state for downstream analyses such as mass spectrometry, Western blotting, or functional assays. This cleavable architecture eliminates the need for harsh elution conditions that would otherwise denature protein targets or damage nucleic acid templates when using non-cleavable biotin reagents .

Antibody-Drug Conjugate (ADC) Linker Development and Payload Optimization

As a cleavable 3-unit PEG ADC linker, Biotin-PEG3-SS-azide is utilized in the synthesis and evaluation of antibody-drug conjugate prototypes, particularly those requiring redox-sensitive intracellular payload release . The disulfide bond provides glutathione-responsive cleavage within the reductive intracellular environment, while the PEG3 spacer enhances conjugate solubility and reduces aggregation during formulation. The terminal azide enables modular click conjugation to alkyne-functionalized cytotoxic payloads, facilitating structure-activity relationship studies and linker-payload optimization campaigns.

Click Chemistry-Based Bioconjugation in Aqueous Formulations Requiring Enhanced Solubility

For bioconjugation reactions conducted in aqueous buffers, the hydrophilic PEG3 spacer of Biotin-PEG3-SS-azide confers superior solubility characteristics (≥2.5 mg/mL in aqueous co-solvent systems) compared to alkyl-spacer biotin reagents . This property is particularly valuable when labeling proteins, antibodies, or other biomolecules that are prone to precipitation or aggregation in the presence of hydrophobic reagents. The compound's solubility profile reduces non-specific hydrophobic interactions and maintains conjugate homogeneity, critical for reproducible bioconjugation and downstream analytical consistency.

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